Chlorazol Black BH

CAS No.:

Cat. No.: VC16534636

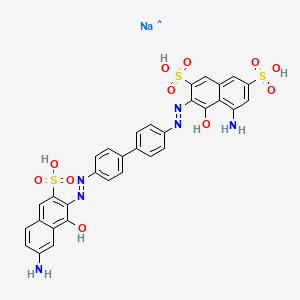

Molecular Formula: C32H24N6NaO11S3

Molecular Weight: 787.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H24N6NaO11S3 |

|---|---|

| Molecular Weight | 787.8 g/mol |

| Standard InChI | InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49); |

| Standard InChI Key | JVURXDJWRHHVDH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |

Introduction

Chemical Identity and Structural Properties

Chlorazol Black BH is classified as a diazo dye under the Colour Index designation 22590 . Its molecular formula, C₃₂H₂₅N₆NaO₁₁S₃, corresponds to a molecular weight of 788.75 g/mol, with three sodium cations balancing the sulfonate groups . The compound manifests as a dark blue-black crystalline powder, soluble in water (35 g/L at 85°C) and slightly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .

Structural analysis reveals a conjugated aromatic system with two azo linkages, enabling π-π electron transitions that produce intense coloration. The sulfonate groups (-SO₃⁻) enhance hydrophilicity, facilitating aqueous dye baths for textile applications. X-ray crystallographic studies of analogous azo dyes suggest a planar geometry optimized for binding to cellulose fibrils through hydrogen bonding and van der Waals interactions.

Table 1: Physicochemical Properties of Chlorazol Black BH

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 788.75 g/mol | |

| Solubility in Water | 35 g/L at 85°C | |

| λmax (Visible Spectrum) | 580-620 nm (purple-black) | |

| Storage Conditions | Amber vial, 2-8°C | |

| CAS Registry | 2429-73-4 |

Synthesis and Industrial Production

The manufacturing process for Chlorazol Black BH involves sequential diazotization and coupling reactions under alkaline conditions :

-

Diazotization: 4-(4-Aminophenyl)benzenamine undergoes nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium salt intermediate.

-

Coupling: The diazonium salt reacts with two naphthalenic components:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (major coupling partner)

-

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (minor component)

-

-

Isolation: The crude product is precipitated by salting out with NaCl, followed by filtration and drying at 60-80°C.

Industrial-scale production achieves yields exceeding 85% through pH-controlled reactors (pH 9-11) and temperature modulation (10-15°C during diazotization, 25-30°C for coupling). Quality control protocols include elemental analysis (nitrogen content ≥8.00%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Textile Applications and Performance Metrics

As a direct dye, Chlorazol Black BH exhibits exceptional affinity for cellulose fibers, achieving 95-98% exhaustion rates in cotton dyeing at 80°C . The dye-substrate interaction involves:

-

Ionic attraction between sulfonate groups and cellulose hydroxyls

-

Hydrophobic stacking of aromatic rings with fiber microstructures

Table 2: Fastness Properties of Chlorazol Black BH on Cotton

| Test Parameter | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fastness | 4 | 3 |

| Wash Fastness | 2 | 3 |

| Acid Perspiration | 4 | 3 |

| Alkali Perspiration | 2 | 3 |

Data adapted from industrial testing protocols demonstrate moderate lightfastness but limited resistance to alkaline environments, necessitating post-dyeing treatments with cationic fixatives for improved washfastness.

Environmental Impact and Decolorization Strategies

The environmental persistence of Chlorazol Black BH stems from its synthetic aromatic structure, with half-life estimates exceeding 200 days in aquatic systems. Advanced oxidation processes (AOPs) show promise for remediation:

Photocatalytic Decolorization: α-MoO₃ nano-belts under UV-A irradiation (365 nm) achieve 98% decolorization within 120 minutes via hydroxyl radical (- OH) generation. The pseudo-first-order rate constant (k) reaches 0.028 min⁻¹, with quantum yield (Φ) of 0.45 molecules/photon.

Enzymatic Degradation: Laccase enzymes from Trametes versicolor decolorize 85% of 100 ppm dye solutions within 24 hours through azo bond cleavage . Immobilized laccase reactors maintain 70% efficiency over 15 operational cycles.

Comparative Analysis with Related Dyes

While Chlorazol Black BH dominates textile applications, its structural analog Chlorazol Black E (CAS 1937-37-7) serves distinct purposes:

Table 3: Chlorazol Black BH vs. Chlorazol Black E

This dichotomy underscores the importance of substituent effects—additional sulfonate groups in BH enhance hydrophilicity for textile use, whereas E's tertiary amine groups facilitate chitin binding in histopathology .

Regulatory Status and Future Directions

Global regulatory frameworks classify Chlorazol Black BH under:

-

EPA Toxic Substances Control Act (TSCA) Inventory

-

EU REACH Annex VIII (Safety Data Sheet requirements)

-

China GB 1967-2019 Textile Auxiliaries Standard

Emerging research priorities include:

-

Development of bio-based azo dyes using enzyme-mediated synthesis

-

Nano-encapsulation technologies to reduce environmental release

-

Machine learning models predicting dye-substrate affinity

These innovations aim to balance industrial demand with ecological sustainability, addressing the compound's dual role as both a commercial workhorse and environmental challenge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume